N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-4-16-5-7-17(8-6-16)26-21(31)13-29-23(32)30-20(28-29)12-15(3)25-22(30)27-18-9-10-19(24)14(2)11-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFBUHBRHOJHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro and methyl groups: These groups are introduced via substitution reactions using suitable reagents.
Attachment of the ethylphenyl and acetamide groups: These groups are attached through acylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methyl positions, using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Research: The compound is used to investigate its effects on various cell lines, including its cytotoxic activities against cancer cells.
Chemical Research: Researchers explore its reactivity and stability under different conditions to develop new synthetic methodologies and derivatives.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their distinguishing features are summarized below:
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is absent in the evidence, studies on structurally related triazolopyrimidines () indicate that:
- Substituent positioning (e.g., fluoro vs. methyl groups on aromatic rings) significantly impacts target affinity and selectivity. For example, the 3-methyl group on the fluorophenylamino moiety in the target compound may enhance hydrophobic interactions compared to the dimethylphenyl analogue in .
- Core modifications, such as benzothieno fusion () or thieno-pyrimidine scaffolds (), alter electronic properties and binding kinetics. These modifications often correlate with improved metabolic stability .
- Linker variations (e.g., sulfanyl in vs. methylene in the target compound) influence conformational flexibility and solubility .
Computational Similarity Analysis
highlights the use of Tanimoto and Dice similarity indices to quantify structural overlap. For instance, the target compound and the analogue likely share high Tanimoto scores (>0.85) due to conserved triazolopyrimidine cores, whereas benzothieno-fused derivatives () would score lower (~0.60–0.70) .
Biological Activity
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's chemical structure is characterized by a triazolo-pyrimidine framework, which is known to be associated with various biological activities. The molecular formula is with a molecular weight of 442.45 g/mol. Its structure includes functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24F1N6O2 |
| Molecular Weight | 442.45 g/mol |
| CAS Number | 1251609-07-0 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the triazole ring in this compound suggests potential activity against various cancer cell lines. For example:
- IC50 Values : Compounds similar to this one have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines such as A-431 and HT29 .
In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound's structural elements also suggest potential antimicrobial properties. Research indicates that triazole derivatives possess broad-spectrum antibacterial activity:
- Antibacterial Efficacy : Compounds with similar moieties have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence that suggests anti-inflammatory effects:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases.
Case Studies
- Anticancer Study : A study conducted on a derivative of this compound demonstrated its effectiveness in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant reduction in Ki67 expression, indicating lower cell proliferation rates.
- Antimicrobial Study : In a clinical trial assessing the efficacy of similar compounds against Staphylococcus aureus, researchers found that the triazole derivative exhibited superior antibacterial activity compared to standard antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for anticancer activity |
| Fluorine Substituent | Enhances antibacterial potency |
| Ethyl Group | Modulates lipophilicity and bioavailability |
Q & A
Q. What are the standard synthetic routes for preparing N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:
Core formation : Reacting substituted pyrimidine precursors with triazole derivatives under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) .
Amide coupling : Introducing the acetamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of a catalyst like DMAP .
Purification : Recrystallization from ethanol or methanol yields high-purity crystals, verified by single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry .
- Key Parameters :
- Reaction temperature: 80–100°C for cyclization steps.
- Solvent selection: Polar aprotic solvents enhance yield by stabilizing intermediates.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
Nuclear Magnetic Resonance (NMR) : - and -NMR resolve substituent positions and confirm functional group integration (e.g., acetamide protons at δ 2.1–2.3 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and packing motifs (e.g., R-factor < 0.06 for high confidence) .
HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazolo[4,3-c]pyrimidine core under varying catalytic conditions?
- Methodology :
Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) vs. copper(I) iodide for Suzuki-Miyaura coupling of aryl halides .
Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Data Analysis :
Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent choice.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?
- Methodology :
Computational Docking : Use AutoDock Vina to predict binding affinities to ATP-binding pockets (e.g., EGFR or Aurora kinases) .
In Vitro Assays : Measure IC values via fluorescence-based kinase activity assays, comparing substitutions at the 4-fluoro-3-methylphenyl group .
Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to correlate lipophilicity (logP) with SAR trends .
- Key Findings :
- Electron-withdrawing groups (e.g., -F) enhance target affinity but may reduce solubility .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. efficacy) be resolved in preclinical studies?
- Methodology :
Dose-Response Curves : Repeat assays at logarithmic concentrations (0.1–100 µM) to identify therapeutic windows .
Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific binding .
Apoptosis Markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Contradiction Resolution :
- Discrepancies may arise from cell line heterogeneity; use isogenic models to control for genetic background .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
ADME Prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB permeability, and CYP450 interactions .
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess target residence time .
QSAR Modeling : Train models on datasets with similar triazolo-pyrimidines to predict clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
